![molecular formula C24H24N4O2 B2929799 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide CAS No. 1116064-76-6](/img/structure/B2929799.png)
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide
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Overview
Description
The compound “1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide” belongs to a class of organic compounds known as heterocyclic compounds . These compounds are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite complex. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
A study highlighted the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, aiming to explore their analgesic and anti-inflammatory properties. These compounds were tested for COX-1/COX-2 inhibition, showing significant activity, indicating potential applications in developing new anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020).
Antituberculosis Activity
Research into thiazole-aminopiperidine hybrid analogues designed as Mycobacterium tuberculosis GyrB inhibitors demonstrated promising antituberculosis activity. One compound showed significant inhibition of M. tuberculosis DNA gyrase and non-toxicity at relevant concentrations, suggesting potential for tuberculosis treatment development (V. U. Jeankumar et al., 2013).
Antineoplastic Applications
Flumatinib, an antineoplastic tyrosine kinase inhibitor for chronic myelogenous leukemia treatment, demonstrated interesting metabolic pathways in humans, including N-demethylation and hydroxylation. This study's insights into flumatinib's metabolism may guide the development and optimization of similar antineoplastic agents (Aishen Gong et al., 2010).
Anti-hyperglycemic Evaluation
Carboximidamides derived from cyanamides linked with pyrimidine moiety have been evaluated for anti-hyperglycemic effects. Some compounds significantly decreased serum glucose levels, indicating potential applications in diabetes treatment (A. Moustafa et al., 2021).
Nonaqueous Electrophoresis for Substance Analysis
A study developed a nonaqueous capillary electrophoretic method for analyzing imatinib mesylate and related substances, offering a new approach for quality control in pharmaceuticals (Lei Ye et al., 2012).
Mechanism of Action
The mechanism of action of such compounds often involves their interaction with biological macromolecules. For instance, Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) . The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-16-6-8-17(9-7-16)14-25-24(29)18-10-12-28(13-11-18)23-22-21(26-15-27-23)19-4-2-3-5-20(19)30-22/h2-9,15,18H,10-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJPIEVLCYUIJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3OC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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